5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine

Catalog No.
S14236217
CAS No.
M.F
C9H8N4O3S
M. Wt
252.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-ami...

Product Name

5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine

IUPAC Name

5-(3-methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine

Molecular Formula

C9H8N4O3S

Molecular Weight

252.25 g/mol

InChI

InChI=1S/C9H8N4O3S/c1-16-7-4-5(2-3-6(7)13(14)15)8-11-12-9(10)17-8/h2-4H,1H3,(H2,10,12)

InChI Key

ZKHOSBYHZANMEM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NN=C(S2)N)[N+](=O)[O-]

5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound characterized by the presence of a thiadiazole ring, which contains nitrogen and sulfur atoms. The compound features a methoxy group and a nitro group attached to a phenyl ring, contributing to its unique chemical properties. Its molecular formula is C8H6N4O2SC_8H_6N_4O_2S, and it has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

  • Reduction: The nitro group can be reduced to an amino group, yielding 5-(3-Amino-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine.
  • Substitution: The methoxy group can undergo nucleophilic aromatic substitution, allowing for the introduction of different functional groups.
  • Cyclization: Under certain conditions, it can engage in cyclization reactions to form more complex structures.

Common reagents used in these reactions include hydrogen gas with palladium catalysts for reduction and sodium methoxide for substitution reactions.

5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine has been investigated for its biological activities, which include:

  • Antimicrobial Properties: Studies have shown that thiadiazole derivatives exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity: The compound has been explored for its potential to inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and modulation of cellular pathways .

The biological effects are often attributed to the unique electronic properties imparted by the methoxy and nitro substituents on the phenyl ring.

The synthesis of 5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-methoxy-4-nitroaniline with thiosemicarbazide. This process is generally conducted under acidic conditions, leading to the formation of an intermediate that is cyclized to yield the final product. Key steps include:

  • Formation of thiosemicarbazone from 3-methoxy-4-nitroaniline and thiosemicarbazide.
  • Cyclization using oxidizing agents such as iodine or bromine.

The applications of 5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine span various fields:

  • Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting microbial infections and cancer.
  • Material Science: The compound is explored for its potential use in creating materials with specific electronic or optical properties due to its unique structural characteristics .

Interaction studies have focused on how 5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine binds to biological targets. This includes examining its mechanism of action at the molecular level:

  • Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It may interact with receptors, altering their activity and influencing physiological responses .

These interactions are crucial for understanding its therapeutic potential and guiding further drug development.

Several compounds share structural similarities with 5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine. Notable examples include:

Compound NameStructural FeaturesNotable Differences
5-(4-Methoxy-3-nitrophenyl)-1,3,4-thiadiazol-2-amineSimilar thiadiazole structureDifferent positioning of methoxy and nitro groups
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-thiolContains a thiol group instead of an amineVariance in functional groups
5-(4-Methoxyphenyl)-1,3,4-triazole-2-amineTriazole ring instead of thiadiazoleDifferent heterocyclic structure
5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-aminesLacks methoxy substituentDifferent electronic properties due to missing group

Uniqueness

The uniqueness of 5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine lies in its specific substitution pattern. The combination of both methoxy and nitro groups enhances its reactivity and biological activity compared to other similar compounds. This distinct profile makes it a valuable candidate for further research in drug development and material science .

The 1,3,4-thiadiazole nucleus emerged as a critical pharmacophore in the mid-20th century, with its first therapeutic applications rooted in antimicrobial and antiviral agents. Early studies highlighted its unique electronic configuration, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom, which facilitates diverse non-covalent interactions with biological targets. By the 1980s, researchers had synthesized over 200 derivatives, with compounds like acetazolamide (a carbonic anhydrase inhibitor) demonstrating the scaffold’s potential for enzyme modulation.

The 21st century saw accelerated interest in 1,3,4-thiadiazoles as anticancer agents, driven by their ability to induce apoptosis through caspase activation and mitochondrial membrane disruption. For example, 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives modified with piperazine groups exhibited IC~50~ values below 10 µg/mL against HepG2 liver cancer cells. These advancements underscore the scaffold’s adaptability to structural modifications aimed at enhancing potency and selectivity.

Significance of Substituent Patterns in 5-Aryl-1,3,4-Thiadiazol-2-Amines

The pharmacological profile of 1,3,4-thiadiazoles is profoundly influenced by substituents at the 5-position of the thiadiazole ring. Electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro) modulate electronic density, altering reactivity and binding affinity.

Key Substituent Effects:

  • Electron-Withdrawing Groups: Nitro (-NO~2~) substituents enhance electrophilicity, improving interactions with nucleophilic residues in enzyme active sites. For instance, 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine demonstrated enhanced stability in acidic environments due to resonance stabilization of the nitro group.
  • Electron-Donating Groups: Methoxy (-OCH~3~) groups increase lipophilicity and π-electron density, facilitating membrane penetration and aromatic stacking with biological targets.

The following table summarizes structure-activity relationships (SAR) observed in 5-aryl-1,3,4-thiadiazol-2-amine derivatives:

Substituent at 5-PositionBiological Activity (IC~50~, µg/mL)Target Pathway
4-Chlorophenyl8.81 (HepG2)Caspase-9 activation
3-Nitrophenyl26.12 (MCF-7)5-Lipoxygenase inhibition
3-Methoxy-4-nitrophenylUnder investigationTheoretical DNA intercalation
o-Ethoxyphenyl4.95 (HepG2)G2/M cell cycle arrest

The synergistic effect of methoxy and nitro groups in 5-(3-methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine is hypothesized to balance electronic and steric properties, potentially enabling dual mechanisms of action. Computational models suggest the nitro group stabilizes charge-transfer complexes with DNA bases, while the methoxy group enhances solubility in hydrophobic pockets.

Synthetic Strategies for 5-Aryl-1,3,4-Thiadiazol-2-Amines

The synthesis typically begins with the cyclization of thiosemicarbazides under acidic conditions, followed by Suzuki-Miyaura coupling to introduce aryl groups. For 5-(3-methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine, a nitro group is introduced via nitration of a methoxy-substituted precursor, as illustrated below:

  • Cyclization:
    $$ \text{Thiosemicarbazide} + \text{H}2\text{SO}4 \rightarrow 1,3,4\text{-Thiadiazol-2-amine} $$
  • Nitration:
    $$ \text{5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine} + \text{HNO}_3 \rightarrow \text{5-(3-Methoxy-4-nitrophenyl)-1,3,4-thiadiazol-2-amine} $$

This route ensures regioselective nitration at the 4-position of the phenyl ring, preserving the methoxy group at the 3-position.

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

252.03171130 g/mol

Monoisotopic Mass

252.03171130 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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